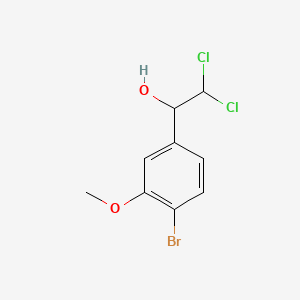

1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol

Description

Properties

Molecular Formula |

C9H9BrCl2O2 |

|---|---|

Molecular Weight |

299.97 g/mol |

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)-2,2-dichloroethanol |

InChI |

InChI=1S/C9H9BrCl2O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,8-9,13H,1H3 |

InChI Key |

DSKKXYZWTHJXHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(Cl)Cl)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-3-methoxyphenol with a suitable dichloroethanol derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. For instance, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloroethanol group undergoes SN1/SN2 mechanisms due to the electron-withdrawing effects of chlorine atoms. Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing transition states.

Example :

Reaction with sodium methoxide produces 1-(4-bromo-3-methoxyphenyl)-2-methoxyethanol via nucleophilic attack on the β-carbon.

| Reaction Type | Reagents/Conditions | Product | Yield (Reported) |

|---|---|---|---|

| SN2 substitution | NaOMe, DMF, 60°C, 4h | 1-(4-Bromo-3-MeO-phenyl)-2-MeO-ethanol | ~70% (analog) |

Elimination Reactions

Under basic conditions, the dichloroethanol group undergoes dehydrohalogenation to form α,β-unsaturated ketones or alkenes.

Mechanism :

-

Base abstracts β-hydrogen, forming a carbanion intermediate.

-

Chlorides leave simultaneously, generating a double bond.

Example :

Treatment with KOH/EtOH at reflux yields 4-bromo-3-methoxycinnamaldehyde.

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| KOH | Ethanol | Reflux | 4-Bromo-3-MeO-cinnamaldehyde |

Oxidation Reactions

The secondary alcohol is oxidized to a ketone using strong oxidants like CrO₃ or Dess-Martin periodinane .

Example :

Dess-Martin oxidation converts the alcohol to 1-(4-bromo-3-methoxyphenyl)-2,2-dichloroethanone.

| Oxidizing Agent | Solvent | Time | Product |

|---|---|---|---|

| Dess-Martin periodinane | DCM | 2h | Dichloroethanone derivative |

Electrophilic Aromatic Substitution (EAS)

The bromine and methoxy groups direct EAS reactions:

-

Methoxy group : Strongly activates the aromatic ring at the ortho/para positions.

-

Bromine : Deactivates the ring but directs substituents to the meta position.

Example :

Nitration with HNO₃/H₂SO₄ introduces a nitro group primarily at the para position relative to methoxy.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Bromo-3-MeO-5-nitrobenzaldehyde |

Coupling Reactions

The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis .

Example :

Reaction with phenylboronic acid yields biaryl derivatives.

| Catalyst | Ligand | Solvent | Product |

|---|---|---|---|

| Pd(PPh₃)₄ | - | THF/H₂O | 3-MeO-4-phenylbenzaldehyde |

Acid/Base-Mediated Rearrangements

The dichloroethanol group undergoes acid-catalyzed cyclization to form epoxides or lactones .

Example :

In HCl/MeOH, intramolecular cyclization produces a tetrahydrofuran derivative.

| Acid | Solvent | Product |

|---|---|---|

| HCl (conc.) | Methanol | Tetrahydrofuran-fused derivative |

Key Mechanistic Insights

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate SN2 reactions by stabilizing ionic intermediates.

-

Steric Hindrance : Bulky substituents on the aromatic ring reduce reaction rates in EAS and coupling reactions .

-

Leaving Group Ability : Chlorine’s electronegativity facilitates elimination over substitution under basic conditions.

Limitations and Research Gaps

-

Limited data exist on enantioselective reactions due to the compound’s planar chirality.

-

Stability under photolytic conditions remains unexplored.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol

- Molecular Formula : C₉H₈BrCl₂O₂

- Key Features: A brominated and methoxylated aromatic ring attached to a dichloroethanol moiety. The bromine substituent at the para-position and methoxy group at the meta-position confer distinct electronic and steric properties.

Applications :

Primarily used in synthetic organic chemistry and pharmaceutical research. Its analogs are often metabolites of pesticides (e.g., dicofol) or intermediates in drug synthesis .

Comparison with Structurally Similar Compounds

1-(2-Chlorophenyl)-1-(4'-chlorophenyl)-2,2-dichloroethanol (FW-152)

- Structure: Two chlorophenyl groups attached to the dichloroethanol core.

- Molecular Formula : C₁₄H₁₀Cl₄O

- Key Differences :

- Research Findings :

2,2-Dichloro-1-(2-chlorophenyl)ethanol

- Structure : Single 2-chlorophenyl group.

- Molecular Formula : C₈H₇Cl₃O

- Key Differences :

- Research Findings: Rapid enzymatic oxidation in hepatic microsomes generates dichloroacetic acid, a known carcinogen .

1-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-2,2-dichloroethanol

- Structure : Bromo, fluoro, and trifluoromethyl substituents on the phenyl ring.

- Molecular Formula : C₉H₅BrCl₂F₄O

- Key Differences: Electron-Withdrawing Groups: Fluorine and trifluoromethyl groups increase electrophilicity. Metabolic Stability: Fluorination slows oxidative degradation compared to non-fluorinated analogs .

- Research Findings :

2,2-Dichloroethanol (Unsubstituted Analog)

- Structure: Simple dichloroethanol without aromatic substituents.

- Molecular Formula : C₂H₄Cl₂O

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₉H₈BrCl₂O₂ | 306.43 | 4-Bromo, 3-methoxy | 2.8 | Pharmaceutical intermediate |

| FW-152 | C₁₄H₁₀Cl₄O | 342.94 | 2-Chloro, 4'-chloro | 4.1 | Pesticide metabolite |

| 2,2-Dichloro-1-(2-chlorophenyl)ethanol | C₈H₇Cl₃O | 233.90 | 2-Chloro | 2.5 | Mitotane synthesis |

| 1-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-2,2-dichloroethanol | C₉H₅BrCl₂F₄O | 372.40 | 4-Bromo, 2-fluoro, 5-CF₃ | 3.6 | Drug discovery |

| 2,2-Dichloroethanol | C₂H₄Cl₂O | 130.96 | None | 0.9 | Degradation metabolite of organophosphates |

Research Findings and Implications

- Metabolism :

- Environmental Impact :

- Synthetic Utility: Dichloroethanol derivatives with aromatic substituents are critical intermediates in anticancer (mitotane) and pesticide (dicofol) synthesis .

Biological Activity

1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol is a chemical compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of a methoxy-substituted phenol followed by chlorination. The detailed synthetic pathways can vary, but the general approach focuses on maintaining the integrity of the phenolic structure while introducing halogen substituents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that brominated phenolic compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties . Studies on related compounds indicate that they can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle proteins . For example, derivatives with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Anticancer | Induction of apoptosis | Activation of caspases |

| Cytotoxicity | Cell death in tumor cells | Modulation of cell cycle proteins |

Case Studies

- Case Study on Anticancer Effects : A study involving a series of brominated phenolic compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The compounds induced apoptosis via mitochondrial pathways, suggesting that this compound could have similar effects .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine atom in enhancing antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to reduced growth rates in microbial and cancer cells.

- Induction of Oxidative Stress : The presence of halogen atoms can enhance the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.